(3S,5S)-3-methyl-2,2-dioxo-2$l^{6},9-dithiabicyclo[4.3.0]nona-7,10-die n-5-ol (3S,5S)-3-methyl-2,2-dioxo-2$l^{6},9-dithiabicyclo[4.3.0]nona-7,10-die n-5-ol
Brand Name: Vulcanchem
CAS No.: 147086-81-5
VCID: VC0116230
InChI: InChI=1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7-/m0/s1
SMILES: CC1CC(C2=C(S1(=O)=O)SC=C2)O
Molecular Formula: C8H10O3S2
Molecular Weight: 218.3 g/mol

(3S,5S)-3-methyl-2,2-dioxo-2$l^{6},9-dithiabicyclo[4.3.0]nona-7,10-die n-5-ol

CAS No.: 147086-81-5

Main Products

VCID: VC0116230

Molecular Formula: C8H10O3S2

Molecular Weight: 218.3 g/mol

(3S,5S)-3-methyl-2,2-dioxo-2$l^{6},9-dithiabicyclo[4.3.0]nona-7,10-die n-5-ol - 147086-81-5

CAS No. 147086-81-5
Product Name (3S,5S)-3-methyl-2,2-dioxo-2$l^{6},9-dithiabicyclo[4.3.0]nona-7,10-die n-5-ol
Molecular Formula C8H10O3S2
Molecular Weight 218.3 g/mol
IUPAC Name (4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Standard InChI InChI=1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7-/m0/s1
Standard InChIKey NFUQUGUUAUVBMO-FSPLSTOPSA-N
Isomeric SMILES C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)O
SMILES CC1CC(C2=C(S1(=O)=O)SC=C2)O
Canonical SMILES CC1CC(C2=C(S1(=O)=O)SC=C2)O
PubChem Compound 60924
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator